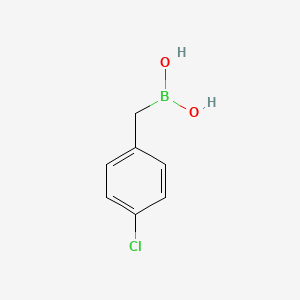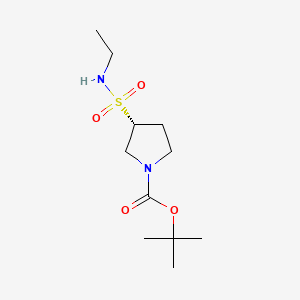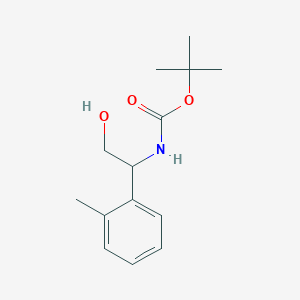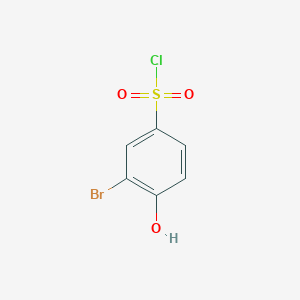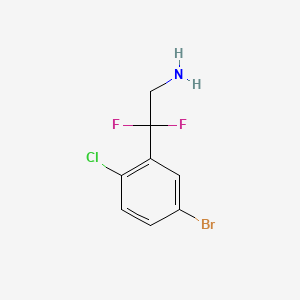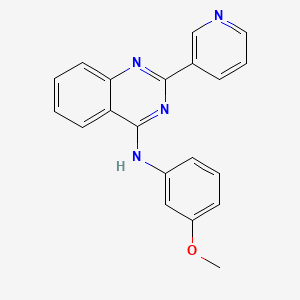
Methyl 4-amino-3-(pyridin-4-yl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-3-(pyridin-4-yl)butanoate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of butanoic acid and contains both an amino group and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(pyridin-4-yl)butanoate typically involves the reaction of 4-aminopyridine with methyl acrylate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The raw materials are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as distillation or crystallization to remove any impurities.
化学反応の分析
Types of Reactions
Methyl 4-amino-3-(pyridin-4-yl)butanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The amino group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents such as methyl iodide are employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
Methyl 4-amino-3-(pyridin-4-yl)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Methyl 4-amino-3-(pyridin-4-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 3-amino-3-(pyridin-4-yl)butanoate
- Ethyl 3-amino-3-(pyridin-4-yl)butanoate
- Methyl 4-amino-3-(pyridin-3-yl)butanoate
Uniqueness
Methyl 4-amino-3-(pyridin-4-yl)butanoate is unique due to its specific substitution pattern on the butanoate backbone and the position of the amino group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
methyl 4-amino-3-pyridin-4-ylbutanoate |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)6-9(7-11)8-2-4-12-5-3-8/h2-5,9H,6-7,11H2,1H3 |
InChIキー |
PBSVIKMJXXEINM-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC(CN)C1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


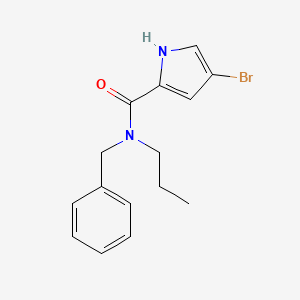
![Methyl 3-amino-2-[(4-chlorophenyl)methyl]propanoate](/img/structure/B13579462.png)

![Tert-butyl4-[5-bromo-2-(methoxycarbonyl)pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13579469.png)
![8-(methoxycarbonyl)-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylicacid](/img/structure/B13579474.png)
